molecular formula C7H15I2N B2868458 1-(2-Iodoethyl)piperidine;hydroiodide CAS No. 1081558-78-2

1-(2-Iodoethyl)piperidine;hydroiodide

Cat. No. B2868458
CAS RN: 1081558-78-2
M. Wt: 367.013
InChI Key: RQSAQTGQSFRDBP-UHFFFAOYSA-N
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Description

“1-(2-Iodoethyl)piperidine;hydroiodide” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature . When it comes to its chemical properties, Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in drug design and are present in more than twenty classes of pharmaceuticals. The synthesis of various piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, is a significant area of research. The development of fast and cost-effective methods for synthesizing these compounds is a key focus in modern organic chemistry .

Pharmacological Applications

Piperidine derivatives have been studied for their pharmacological applications. They are involved in intra- and intermolecular reactions that lead to biologically active compounds. These derivatives are evaluated for potential drug discovery, particularly in the context of their biological activity and pharmacological effects .

Enantioselective Synthesis

The enantioselective synthesis of piperidines is another important application. This involves the 1,2-diamination of aldehydes, which is a critical step in producing chiral piperidine structures that are valuable in medicinal chemistry for their pharmacological properties .

Biological Activity

Piperidine compounds exhibit a range of biological activities. They are synthesized through various reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions. These activities make them suitable substrates for the synthesis of biologically active piperidines .

Piperine Production and Applications

Piperine, an alkaloid with a piperidine nucleus, has established health effects and therapeutic properties. It is used in the management of human health and has potential applications in treating illnesses, acting as bio-enhancers to stimulate drug molecules’ activity across different routes .

Anticancer Applications

Piperidine derivatives have been explored for their anticancer properties. For example, the derivative DTPEP synthesized from Tamoxifen has been observed to have effects on both Estrogen Receptor (ER) negative cells and ER positive cells, indicating its potential in cancer treatment .

Bioavailability Enhancement

Piperidine derivatives can serve as bio-enhancers, improving the bioavailability of drugs across membranes. This enhances the drug’s effect through conformational interaction and works as a drug receptor, which is particularly useful in pharmaceutical formulations .

Phytopharmaceuticals

Piperidine compounds are also significant in the field of phytopharmaceuticals. They possess numerous pharmacological activities and health benefits, especially against chronic conditions such as insulin resistance reduction, anti-inflammatory activity, and correction in hepatic steatosis .

Mechanism of Action

While the mechanism of action for “1-(2-Iodoethyl)piperidine;hydroiodide” specifically is not mentioned in the papers retrieved, piperidine derivatives are known to have a wide variety of biological activities . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

Piperidine and its derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

1-(2-iodoethyl)piperidine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14IN.HI/c8-4-7-9-5-2-1-3-6-9;/h1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSAQTGQSFRDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCI.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15I2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Iodoethyl)piperidine hydroiodide

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